An In-Depth Technical Guide to 6,8-Dibromo-2H-chromene-3-carbaldehyde (CAS No. 885271-27-2)
An In-Depth Technical Guide to 6,8-Dibromo-2H-chromene-3-carbaldehyde (CAS No. 885271-27-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Dibromo-2H-chromene-3-carbaldehyde is a halogenated heterocyclic compound that has garnered interest within the scientific community as a versatile building block in medicinal chemistry and materials science. Its unique structural framework, featuring a dibrominated benzene ring fused to a dihydropyran ring with a reactive carbaldehyde group, offers a multitude of possibilities for synthetic transformations and the development of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic pathway, its reactivity, and its potential applications, particularly in the realm of drug discovery, drawing upon data from related compounds and established chemical principles.
Introduction: The Significance of the Chromene Scaffold
The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of the 2H-chromene nucleus, in particular, are known to exhibit pharmacological properties including antitumor, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The introduction of halogen atoms, such as bromine, into the chromene structure can significantly modulate the compound's physicochemical properties and biological activity. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific electronic effects that can lead to stronger interactions with biological targets. The presence of two bromine atoms in 6,8-Dibromo-2H-chromene-3-carbaldehyde, coupled with a reactive aldehyde functional group, makes it a particularly attractive intermediate for the synthesis of novel therapeutic agents.[4]
Physicochemical Properties
The fundamental physicochemical properties of 6,8-Dibromo-2H-chromene-3-carbaldehyde are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| CAS Number | 885271-27-2 | [2] |
| Molecular Formula | C₁₀H₆Br₂O₂ | [2] |
| Molecular Weight | 317.96 g/mol | [2] |
| Appearance | Likely a solid, potentially crystalline | Inferred from related compounds |
| Purity | Typically ≥96% | [2] |
Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is recommended for precise application.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The synthesis is envisioned to proceed via a Vilsmeier-Haack formylation followed by a hetero-Diels-Alder reaction.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Vilsmeier-Haack Formylation of 2,4-Dibromophenol
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[5] In this step, 2,4-dibromophenol is converted to 3,5-dibromo-2-hydroxybenzaldehyde.
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Materials: 2,4-dibromophenol, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
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Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-Dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.[5]
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Dissolve 2,4-dibromophenol in a minimal amount of an appropriate solvent (e.g., dichloromethane) and add it to the dropping funnel.
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Add the solution of 2,4-dibromophenol dropwise to the Vilsmeier reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
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Extract the aqueous layer with dichloromethane.
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dibromo-2-hydroxybenzaldehyde.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Hetero-Diels-Alder Cyclization
The resulting salicylaldehyde derivative undergoes a hetero-Diels-Alder reaction with an α,β-unsaturated aldehyde, such as acrolein, to form the 2H-chromene ring.
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Materials: 3,5-dibromo-2-hydroxybenzaldehyde, Acrolein, a suitable catalyst (e.g., a Lewis acid or an organocatalyst), an appropriate solvent (e.g., toluene or dioxane).
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Procedure:
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To a solution of 3,5-dibromo-2-hydroxybenzaldehyde in a suitable solvent, add the catalyst.
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Add acrolein dropwise to the mixture at room temperature.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford pure 6,8-Dibromo-2H-chromene-3-carbaldehyde.
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Key Reactions and Synthetic Utility
The reactivity of 6,8-Dibromo-2H-chromene-3-carbaldehyde is primarily dictated by the aldehyde functional group and the electron-deficient dihydropyran ring, which is influenced by the electron-withdrawing bromine atoms on the benzene ring.
Reactions of the Aldehyde Group
The carbaldehyde at the C3 position is a versatile handle for a variety of chemical transformations:
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6,8-Dibromo-2H-chromene-3-carboxylic acid, which can then be converted to esters and amides.
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Reduction: Reduction of the aldehyde, for instance with sodium borohydride, would yield the corresponding alcohol, (6,8-Dibromo-2H-chromen-3-yl)methanol.
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Wittig Reaction: The Wittig reaction can be employed to introduce a carbon-carbon double bond, extending the carbon chain and allowing for the synthesis of a wide range of derivatives.
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Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form imines, enamines, and other heterocyclic systems.
Potential Applications in Drug Discovery
While direct biological studies on 6,8-Dibromo-2H-chromene-3-carbaldehyde are limited in the public domain, the known activities of related compounds provide a strong rationale for its potential in drug discovery.
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Anticancer Activity: A closely related compound, 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde, has demonstrated tumor cell-cytotoxic activities.[6] Furthermore, another analog, 6-bromo-8-ethoxy-3-nitro-2H-chromene, has been identified as a potent antitumor agent.[7] This suggests that the 6,8-dibromo substitution pattern on the chromene scaffold is a promising feature for the development of novel anticancer agents.
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Anti-HIV and Antimicrobial Activity: The aforementioned 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde also exhibited anti-HIV and anti-Helicobacter pylori activities.[6] This points to the potential of the dibrominated chromene core in the development of new anti-infective agents.
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Enzyme Inhibition: The chromone-3-carbaldehyde scaffold is known to be a starting material for the synthesis of alkaline phosphatase inhibitors.[6] The electrophilic nature of the C2 position and the reactivity of the aldehyde group make this class of compounds amenable to targeting enzyme active sites.
Analytical Characterization (Predicted)
For the unambiguous identification and quality control of 6,8-Dibromo-2H-chromene-3-carbaldehyde, a combination of spectroscopic techniques is essential. Based on the structure and data from analogous compounds, the expected spectral data are as follows:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm).- A singlet or a narrow multiplet for the vinylic proton at C4.- A singlet for the methylene protons (CH₂) at C2.- Two distinct signals in the aromatic region for the protons at C5 and C7. |
| ¹³C NMR | - A signal for the aldehydic carbon (CHO) around 190 ppm.- Signals for the olefinic carbons of the pyran ring.- A signal for the methylene carbon (CH₂) at C2.- Six distinct signals in the aromatic region, including two signals for the bromine-substituted carbons (C6 and C8). |
| IR Spectroscopy | - A strong C=O stretching band for the aldehyde around 1680-1700 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons.- C-O-C stretching bands for the ether linkage in the pyran ring.- C-Br stretching vibrations in the lower frequency region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 317.96 g/mol , with a characteristic isotopic pattern due to the two bromine atoms (¹⁹Br and ⁸¹Br).- Fragmentation patterns corresponding to the loss of CO, Br, and other fragments. |
Safety and Handling
As with all laboratory chemicals, 6,8-Dibromo-2H-chromene-3-carbaldehyde should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Although specific toxicity data is not available, related aldehydes and halogenated aromatic compounds can be irritants and potentially harmful.
Conclusion
6,8-Dibromo-2H-chromene-3-carbaldehyde stands as a promising and versatile chemical intermediate. Its dibrominated chromene core, combined with a strategically placed and reactive aldehyde group, provides a powerful platform for the synthesis of a diverse range of derivatives. The established biological activities of closely related analogs, particularly in the areas of oncology and infectious diseases, underscore the potential of this compound as a valuable building block in modern drug discovery programs. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully unlock its therapeutic potential.
References
[6] Ishikawa, Y., & Motohashi, N. (2014). 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o439. Available from: [Link]
[2] Moldb. (n.d.). 6,8-Dibromo-2H-chromene-3-carbaldehyde. Retrieved from [Link]
[5] Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
[8] Yan, L.-J., & Zhang, S.-Y. (2013). 6,8-Dibromo-3-nitro-2-phenyl-2H-chromene. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o877. Available from: [Link]
[9] Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1325-1343. Available from: [Link]
[10] Fadda, A. A., El-Mekabaty, A., & El-Morsy, A. M. (2015). Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. Journal of Modern Education and Scientific Tests, 1(1), 1-6. Available from: [Link]
[7] Wang, L., et al. (2013). Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. Bioorganic & Medicinal Chemistry Letters, 23(11), 3302-3306. Available from: [Link]
[11] Youssef, M. M., & El-Gendy, A. M. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 19(12), 19648–19664. Available from: [Link]
[12] Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Current Chemistry Letters, 2(4), 187-194. Available from: [Link]
[13] Youssef, M. M., & El-Gendy, A. M. (2014). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules, 19(12), 19648–19664. Available from: [Link]
[1] Kumar, P., & Kumar, R. (2013). Pharmacological activities of chromene derivatives: An overview. Journal of Pharmacy Research, 7(1), 83-88. Available from: [Link]
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